molecular formula C12H11NO4S B2872711 3-methanesulfonamidonaphthalene-2-carboxylic Acid CAS No. 875164-17-3

3-methanesulfonamidonaphthalene-2-carboxylic Acid

Cat. No.: B2872711
CAS No.: 875164-17-3
M. Wt: 265.28
InChI Key: UMBRMWDSYIPKFV-UHFFFAOYSA-N
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Description

3-methanesulfonamidonaphthalene-2-carboxylic acid is an organic compound with the molecular formula C12H11NO4S It is a derivative of naphthalene, characterized by the presence of a methanesulfonamide group at the 3-position and a carboxylic acid group at the 2-position

Scientific Research Applications

3-methanesulfonamidonaphthalene-2-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the sulfonation of naphthalene followed by amination and carboxylation reactions

Industrial Production Methods

In an industrial setting, the production of 3-methanesulfonamidonaphthalene-2-carboxylic acid may involve large-scale sulfonation and amination processes. These processes are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-methanesulfonamidonaphthalene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the methanesulfonamide group to other functional groups, such as amines.

    Substitution: The compound can participate in substitution reactions where the methanesulfonamide or carboxylic acid groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or other reduced derivatives.

Mechanism of Action

The mechanism of action of 3-methanesulfonamidonaphthalene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The methanesulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The carboxylic acid group may also play a role in binding to target molecules, enhancing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-methanesulfonamidonaphthalene-1-carboxylic acid
  • 4-methanesulfonamidonaphthalene-2-carboxylic acid
  • 3-methanesulfonamidonaphthalene-1-carboxylic acid

Uniqueness

3-methanesulfonamidonaphthalene-2-carboxylic acid is unique due to the specific positioning of the methanesulfonamide and carboxylic acid groups on the naphthalene ring. This unique structure may confer distinct chemical and biological properties compared to its isomers and other similar compounds.

Properties

IUPAC Name

3-(methanesulfonamido)naphthalene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4S/c1-18(16,17)13-11-7-9-5-3-2-4-8(9)6-10(11)12(14)15/h2-7,13H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMBRMWDSYIPKFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC2=CC=CC=C2C=C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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